5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)1-3(11)2-12-5/h1-2H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCVRCUAXWHNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-trifluoromethylpyridine with ammonia to form the desired product . Another method includes the reaction of 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to generate the free base, which is then reacted with ammonia to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Reaction Profile of 5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
This compound exhibits diverse reactivity due to its functional groups:
-
Amino group (NH₂) : Participates in nucleophilic substitution and coupling reactions.
-
Carboxylic acid (COOH) : Engages in condensation, esterification, and decarboxylation.
-
Trifluoromethyl group (CF₃) : Acts as an electron-withdrawing group, stabilizing intermediates and directing regioselectivity.
Cross-Dehydrogenative Coupling Reactions
The amino group facilitates coupling with β-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone) under oxidative conditions. A proposed mechanism involves:
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Nucleophilic addition of the amino group to the enol form of the β-dicarbonyl substrate.
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Oxidative dehydrogenation via molecular oxygen (O₂) to form intermediates.
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Cyclization to generate heterocyclic products (e.g., pyrazolo[1,5-a]pyridines) .
Reaction Conditions
| Reagent | Temperature | Atmosphere | Time |
|---|---|---|---|
| Acetic acid (6 eq) | 130°C | O₂ (1 atm) | 18 h |
Nitration Reactions
The pyridine ring undergoes nitration at specific positions due to the trifluoromethyl group’s electron-withdrawing effect. For example, nitration with fuming nitric acid in sulfuric acid yields nitro derivatives .
Example Reaction
-
Reagents : HNO₃ (fuming), H₂SO₄ (concentrated).
-
Conditions : 0°C → RT → 50°C over 3.25 h.
Cyclocondensation Reactions
The carboxylic acid group participates in cyclocondensation with trifluoromethyl-containing building blocks (e.g., ethyl 2,2,2-trifluoroacetate). These reactions are critical for synthesizing agrochemicals and pharmaceuticals .
Key Reactants
| Reactant | Role |
|---|---|
| Ethyl 2,2,2-trifluoroacetate | Trifluoromethyl source |
| β-dicarbonyl compounds | Cyclization partners |
Stability and Side Reactions
-
Oxidation : The amino group is susceptible to oxidation, but the trifluoromethyl group stabilizes intermediates.
-
Acid-Catalyzed Dehydration : Under acidic conditions, the carboxylic acid may undergo decarboxylation, altering reaction pathways .
Comparative Analysis of Functional Groups
| Functional Group | Reactivity Trend | Key Reactions |
|---|---|---|
| Amino (NH₂) | High | Nucleophilic substitution, coupling |
| Carboxylic Acid | Moderate | Esterification, decarboxylation |
| CF₃ | Low | Electron withdrawal, stabilization |
Scientific Research Applications
Pharmaceutical Applications
5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for various biological activities, including:
- Calcium Channel Blockers : Certain derivatives of trifluoromethylpyridines, including this compound, have been identified as potential calcium channel blockers, which can be critical in treating cardiovascular diseases .
- Vanilloid Receptor Antagonists : This compound has been implicated in the synthesis of vanilloid receptor antagonists that may have applications in pain management therapies .
- Antiviral Agents : Research indicates that derivatives of this compound might exhibit antiviral properties, making them candidates for further development in treating viral infections .
Agrochemical Applications
The compound has also been studied for its potential use in agrochemicals:
- Pesticides and Herbicides : The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them effective as pesticides and herbicides. The unique properties of trifluoromethylpyridines allow for improved efficacy against various pests and diseases affecting crops .
Toxicological Insights
While this compound holds promise for various applications, its toxicity profile warrants careful consideration:
- A case study reported a 35-year-old man who experienced toxic encephalopathy and methemoglobinemia after inhaling the compound at work. Symptoms included dizziness, nausea, and acute renal failure, highlighting the need for safety measures during industrial handling .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards these targets, leading to the modulation of various biological pathways . For example, in pharmaceutical applications, the compound may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position Isomerism
The positions of substituents significantly influence physicochemical and biological properties. Below is a structural comparison with key analogs:
*Imazapyr’s substituent at position 2: 4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl.
Key Observations:
- Electronic Effects : The -CF₃ group at position 2 (target compound) increases the acidity of the carboxylic acid at position 3 due to its strong electron-withdrawing nature. In contrast, -CF₃ at position 4 (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid) reduces this effect .
- Zwitterionic Potential: The amino (-NH₂) and carboxylic acid (-COOH) groups in the target compound may form zwitterions at physiological pH, enhancing solubility compared to analogs lacking one of these groups (e.g., 2-Amino-5-(trifluoromethyl)pyridine ).
Functional Group Variations
A. Amino Group (-NH₂) vs. Halogen (-F/-I) :
- This compound: The -NH₂ group enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors).
- 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid : The -F atom increases lipophilicity but lacks hydrogen-bonding capacity.
B. Carboxylic Acid (-COOH) vs. Methyl Ester (-COOCH₃) :
- Target Compound : The free -COOH group allows for salt formation (e.g., with amines) and pH-dependent solubility.
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate : The ester derivative is less polar, favoring membrane permeability in drug design.
Pharmaceutical Potential
- Hydrogen-Bonding Capacity: The amino and carboxylic acid groups make the target compound a candidate for kinase inhibitors or antimicrobial agents.
- Comparison with 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride : The latter’s aryl-amino group enhances π-π stacking in protein binding, suggesting the target compound could be modified for similar interactions.
Agrochemical Use
- Imazapyr : Demonstrates pyridine-3-carboxylic acids’ utility in herbicides. The target compound’s -NH₂ group may offer a novel mode of action.
Biological Activity
5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities and applications in pharmaceuticals. This compound, with the chemical formula C7H6F3N2O2, features a trifluoromethyl group, which is known to enhance the biological activity of many compounds by increasing lipophilicity and altering pharmacokinetics.
- Molecular Weight: 202.13 g/mol
- CAS Number: 1245913-77-2
- Structure:
- The presence of the amino group (-NH2) and the carboxylic acid group (-COOH) makes it a versatile compound for further chemical modifications.
Toxicological Profile
Recent studies have highlighted the toxicological implications of exposure to 5-amino-2-(trifluoromethyl)pyridine. A case study reported a 35-year-old male who developed methemoglobinemia and toxic encephalopathy after inhaling the compound at work. Symptoms included dizziness, fatigue, and loss of consciousness, leading to acute renal failure. Treatment with methylene blue significantly improved his condition, indicating that the compound has serious toxic effects upon exposure through inhalation .
Pharmacological Applications
The trifluoromethyl group in this compound is associated with enhanced biological activity in various pharmacological contexts. Research indicates that compounds containing this moiety can exhibit improved potency against specific biological targets compared to their non-fluorinated counterparts. For instance, studies have shown that similar trifluoromethyl-containing compounds can effectively inhibit enzymes involved in neurotransmitter uptake, demonstrating potential applications in treating psychiatric disorders .
The precise mechanism through which 5-amino-2-(trifluoromethyl)pyridine exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors may lead to modulation of critical biochemical pathways. The trifluoromethyl group likely enhances binding affinity due to its electron-withdrawing properties, which can stabilize the transition states of enzyme-substrate interactions.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies on related pyridine derivatives suggest that modifications to the functional groups can significantly impact their biological efficacy. The incorporation of the trifluoromethyl group has been shown to increase lipophilicity and bioavailability, making these compounds more effective as pharmaceutical agents .
Comparative Biological Activity
To better understand the biological activity of 5-amino-2-(trifluoromethyl)pyridine, a comparison with other similar compounds can be insightful.
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 5-Amino-2-(trifluoromethyl)pyridine | Methemoglobinemia, toxic encephalopathy | N/A |
| Tipranavir | HIV protease inhibitor | 0.1 (approx.) |
| Fluazinam | Fungicidal activity | 0.05 |
Case Studies
- Case Report on Toxicity : A significant case study documented severe health consequences following exposure to 5-amino-2-(trifluoromethyl)pyridine in an occupational setting. The patient exhibited symptoms consistent with methemoglobinemia and required immediate medical intervention with methylene blue .
- Pharmacological Research : Investigations into similar trifluoromethyl-substituted pyridines have shown promising results in inhibiting neurotransmitter uptake, suggesting potential therapeutic applications in neuropharmacology .
Q & A
Q. Basic Research Focus
- HRMS : Confirms molecular identity (e.g., m/z 209.0100 for C₇H₃F₄NO₂).
- NMR : ¹H NMR (δ 9.25 ppm, aromatic H), ¹³C NMR (q, J=35 Hz for CF₃), and ¹⁹F NMR (−66.5 ppm for CF₃) validate structure.
- IR : Peaks at 1737 cm⁻¹ (C=O) and 1686 cm⁻¹ (COOH) confirm functional groups .
How do halogen substituents at the 5-position influence reactivity and physicochemical properties?
Advanced Research Focus
Halogens (F, Cl, Br, I) increase electrophilicity at the pyridine ring. Bromo derivatives exhibit higher yields (97%) due to enhanced leaving-group ability during hydrolysis. ¹⁹F NMR shifts (−66.5 ppm for Cl vs. −66.2 ppm for I) correlate with electronic effects, impacting solubility and crystallinity .
What strategies resolve contradictions between computational predictions and experimental data in structural analysis?
Advanced Research Focus
Cross-validate density functional theory (DFT) calculations with experimental NMR. For example, discrepancies in predicted ¹³C shifts for CF₃ groups are resolved by accounting for solvent polarity and dynamic averaging in solution-state NMR. IR spectroscopy further clarifies protonation states of carboxyl groups under varying pH .
How can biological activity assays be designed for this compound against enzymatic targets?
Q. Advanced Research Focus
- Competitive Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ via HPLC.
- Molecular Docking : Prioritize interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., kinases or carboxylases).
Related pyridinecarboxylic acids show activity in metabolic pathways, suggesting similar experimental frameworks .
What are common pitfalls in synthesizing amino-trifluoromethylpyridine derivatives?
Q. Advanced Research Focus
- Incomplete Hydrolysis : Extend reaction time to >3 hours.
- Byproduct Formation : Use pH-controlled neutralization and multiple EtOAc extractions (3×8 mL) to isolate the product.
- Purification : CombiFlash chromatography with optimized gradients reduces co-elution of polar impurities .
How does the trifluoromethyl group impact stability under varying pH conditions?
Advanced Research Focus
The CF₃ group enhances stability in acidic environments but may accelerate decarboxylation at pH >7. Accelerated stability studies (40°C, 24 hours) show 90% compound retention at pH 4–5, aligning with isolation conditions. Neutral pH storage (2–8°C) is recommended for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
